

In Vivo Effects and Pharmacokinetics of VPP Peptide: A Technical Guide

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Compound of Interest

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Abstract

The tripeptide Valine-Proline-Proline (VPP), primarily derived from fermented milk products, has garnered significant scientific interest for its potential antihypertensive properties. This technical guide provides an in-depth overview of the in vivo effects and pharmacokinetics of the VPP peptide. It summarizes key quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes the underlying signaling pathways. The primary mechanism of action for VPP is the inhibition of the Angiotensin-Converting Enzyme (ACE), a key regulator in the renin-angiotensin system. However, evidence also suggests the involvement of other pathways, including the modulation of the sympathetic nervous system and anti-inflammatory effects. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and functional food research.

In Vivo Antihypertensive Effects of VPP

The antihypertensive effects of VPP have been investigated in both preclinical animal models, predominantly spontaneously hypertensive rats (SHRs), and in human clinical trials.

Preclinical Evidence in Spontaneously Hypertensive Rats (SHRs)

Long-term oral administration of VPP has been shown to attenuate the development of hypertension in SHR_s.

Table 1: Antihypertensive Effects of VPP in Spontaneously Hypertensive Rats (SHR_s)

Study Reference	Dosage	Administration Route	Duration	Key Findings
Sipola et al.	2.5-3.5 mg/kg/day (in combination with IPP)	Oral (in drinking water)	12 weeks	Attenuated the development of hypertension. At the end of the treatment, the Systolic Blood Pressure (SBP) was 181 ± 2 mmHg in the peptide group compared to 193 ± 1 mmHg in the control group. [1] [2]

Clinical Evidence in Humans

Clinical trials in human subjects with mild hypertension have shown a modest, dose-dependent reduction in blood pressure following VPP administration, although some studies have reported conflicting results.

Table 2: Antihypertensive Effects of VPP in Human Clinical Trials

Study Reference	Dosage (VPP + IPP)	Study Population	Duration	Key Findings (Change in SBP/DBP vs. Placebo)
van der Zander et al.	Low, Medium, and High doses	166 mildly hypertensive subjects	8 weeks	Low dose: +0.1/-1.3 mmHg; Medium dose: -1.5/-1.4 mmHg; High dose: -2.5/-1.9 mmHg (office blood pressure)[3][4]
Pripp et al. (Meta-analysis)	Various	N/A	>4 weeks	Pooled mean effect: -5.13 mmHg for SBP and -2.42 mmHg for DBP.[5]
Cicero et al. (Meta-analysis)	1.8 to 10.4 mg/day	European adults	>1 week	Statistically significant reduction in SBP (-1.28 mmHg) and DBP (-0.59 mmHg).[6]
Engberink et al.	14 mg/day	135 Dutch subjects with elevated blood pressure	8 weeks	No significant change in systolic or diastolic blood pressure compared with placebo.[7]

Pharmacokinetics of VPP

The bioavailability and pharmacokinetic profile of VPP are crucial for understanding its physiological effects. Studies in animal models provide insights into its absorption, distribution,

metabolism, and excretion.

Table 3: Pharmacokinetic Parameters of VPP in Animal Models

Species	Adminis- tration Route	Dose	Cmax	Tmax	AUC	Bioavail- ability	Half-life (t1/2)
Pig	Intragastric	4.0 mg/kg	~10 nmol/L	N/A	N/A	~0.1%	12 ± 6 min
Rat	Oral	25, 50, 100 mg/kg (Lipoyl vildagliptin)	63.9-296 µg/L	1.25-1.84 h	260-1214 µg·h/L	N/A	N/A

Note: Data for a different peptide (Lipoyl vildagliptin) in rats is included as a reference for typical peptide pharmacokinetic parameters.[8] Specific Cmax, Tmax, and AUC for VPP in rats were not available in the provided search results.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of VPP's in vivo effects and pharmacokinetics.

Measurement of Blood Pressure in Spontaneously Hypertensive Rats (SHRs) by Tail-Cuff Method

The tail-cuff method is a common non-invasive technique for measuring blood pressure in rodents.

Protocol:

- **Animal Acclimatization:** Acclimate the SHRs to the restraining device and the procedure for several days before the actual measurement to minimize stress-induced blood pressure

variations. This involves placing the rat in the restrainer for short periods.

- **Animal Preparation:** Place the conscious rat in a restraining device. To ensure vasodilation of the tail artery for accurate detection of blood flow, warm the tail to 32-34°C using a heating pad or an infrared lamp.
- **Cuff and Sensor Placement:** Place an inflatable cuff around the base of the rat's tail. Distal to the cuff, place a sensor to detect the blood pulse.
- **Measurement Cycle:**
 - Inflate the cuff to a pressure above the expected systolic blood pressure (typically around 250 mmHg) to occlude the tail artery.
 - Gradually deflate the cuff at a constant rate (e.g., 20 mmHg/s).
 - The pressure at which the pulse reappears, as detected by the sensor, is recorded as the systolic blood pressure.
- **Data Collection:** Repeat the measurement cycle several times (e.g., 5-10 times) for each rat and calculate the average systolic blood pressure. Discard the first few readings to allow the animal to stabilize.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay determines the ability of VPP to inhibit the activity of ACE in a controlled laboratory setting.

Protocol:

- **Reagent Preparation:**
 - **ACE Solution:** Prepare a solution of ACE from rabbit lung (e.g., 100 mU/mL) in a suitable buffer (e.g., borate buffer, pH 8.3).
 - **Substrate Solution:** Prepare a solution of the ACE substrate, Hippuryl-His-Leu (HHL), in the same buffer (e.g., 5 mM).

- VPP Solution: Prepare a series of dilutions of VPP in the buffer to determine the IC₅₀ value.
- Stopping Reagent: Prepare a solution to stop the enzymatic reaction (e.g., 1 M HCl).
- Extraction Solvent: Ethyl acetate.
- Assay Procedure:
 - Pre-incubate the ACE solution with different concentrations of the VPP solution (or buffer for control) for a short period (e.g., 10 minutes) at 37°C.
 - Initiate the reaction by adding the HHL substrate solution.
 - Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
 - Stop the reaction by adding the stopping reagent.
- Quantification of Hippuric Acid (HA):
 - The product of the enzymatic reaction, hippuric acid (HA), is extracted from the aqueous solution using ethyl acetate.
 - Evaporate the ethyl acetate and redissolve the HA in a suitable solvent (e.g., water or mobile phase).
 - Quantify the amount of HA produced using High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation of ACE Inhibition:
 - The percentage of ACE inhibition is calculated using the following formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the control (no inhibitor) and A_{sample} is the absorbance in the presence of VPP.
 - The IC₅₀ value (the concentration of VPP that inhibits 50% of ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the VPP concentration.

Quantification of VPP in Plasma by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying VPP in biological matrices like plasma.

Protocol:

- Sample Preparation (Protein Precipitation):
 - To a known volume of plasma, add a protein precipitating agent such as acetonitrile or methanol, often containing an internal standard (e.g., a stable isotope-labeled version of VPP).
 - Vortex the mixture to ensure thorough mixing and precipitation of proteins.
 - Centrifuge the sample at high speed to pellet the precipitated proteins.
 - Collect the supernatant containing VPP and the internal standard.
 - Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
- Liquid Chromatography (LC) Separation:
 - Inject the reconstituted sample onto a C18 reverse-phase HPLC column.
 - Use a gradient elution with a mobile phase consisting of two solvents, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient is designed to separate VPP from other plasma components.
- Tandem Mass Spectrometry (MS/MS) Detection:
 - The eluent from the LC column is introduced into the mass spectrometer.
 - Use electrospray ionization (ESI) in the positive ion mode.
 - Perform Multiple Reaction Monitoring (MRM) to specifically detect and quantify VPP and its internal standard. This involves monitoring a specific precursor ion to product ion

transition for each compound.

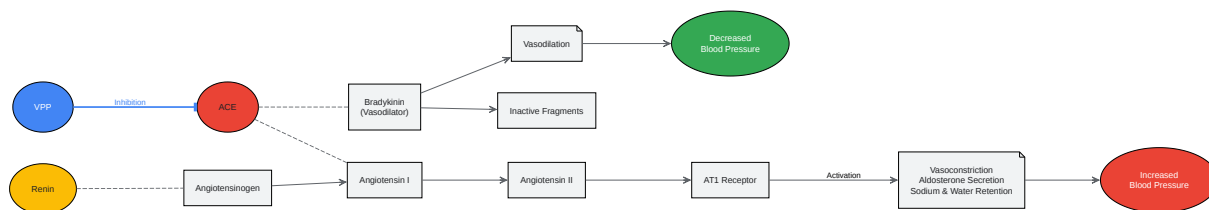
- Quantification:
 - Generate a calibration curve by analyzing a series of known concentrations of VPP standards.
 - Determine the concentration of VPP in the plasma samples by comparing the peak area ratio of VPP to the internal standard against the calibration curve.

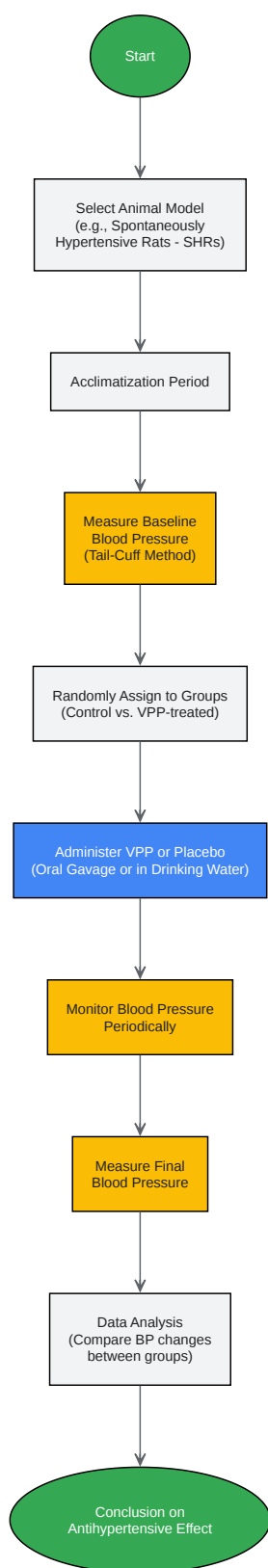
Signaling Pathways and Mechanisms of Action

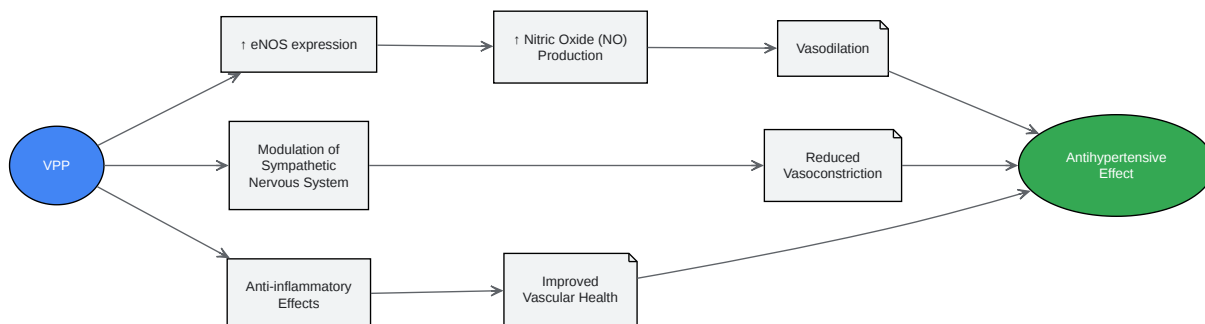
The primary mechanism of VPP's antihypertensive effect is through the inhibition of the Angiotensin-Converting Enzyme (ACE). However, other pathways may also contribute to its overall cardiovascular benefits.

Renin-Angiotensin System (RAS) and ACE Inhibition

VPP acts as a competitive inhibitor of ACE, which plays a crucial role in the Renin-Angiotensin System (RAS), a key regulator of blood pressure.^{[9][10][11]}







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